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Dammaradienyl acetate

Cat. No.: B15493230
M. Wt: 468.8 g/mol
InChI Key: CRWQCIAHDTXLKB-DWKUDBNXSA-N
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Description

Dammaradienyl acetate (B1210297) is a specialized metabolite found in a variety of plant species. Its core structure is based on the dammarane (B1241002) skeleton, a common framework for a diverse group of bioactive triterpenoids. The growing body of research on this compound underscores its relevance in the broader field of pharmacognosy and drug discovery.

The significance of dammaradienyl acetate in natural product chemistry is multifaceted. As a member of the dammarane triterpenoids, it contributes to the vast chemical diversity of this class of compounds, which are known for a wide range of biological effects. medchemexpress.com The study of this compound and its congeners provides valuable insights into the structure-activity relationships of dammarane-type triterpenoids.

Research has demonstrated that minor modifications to the dammarane skeleton, such as the nature and position of functional groups, can significantly influence the biological properties of these molecules. For instance, studies on various dammarane derivatives have highlighted the importance of the side chain and oxygen-containing functional groups in determining their cytotoxic and anti-inflammatory activities. The presence of an acetate group at C-3 in this compound is a key structural feature that influences its physicochemical properties and potential bioactivities.

The isolation and characterization of this compound from various plant sources also contribute to the chemotaxonomic understanding of these plants. It has been identified in plants such as Inula helenium medchemexpress.com, Lasiolaena morii, and Microglossa pyrifolia jacsdirectory.com. The presence of this compound, often alongside other triterpenoids, helps in building a comprehensive phytochemical profile of these species.

Table 1: Natural Sources of this compound

Plant Species Family Part Used
Inula helenium L. Asteraceae Roots
Lasiolaena morii Asteraceae -
Microglossa pyrifolia Asteraceae -
Dalbergia velutina Benth. Leguminosae -
Kalimeris indica Asteraceae Whole Plant
Scorzonera mongolica Maxim. Asteraceae -

The research trajectory of this compound can be viewed within the broader historical context of natural product chemistry. The initial phase of research, dating back to the late 20th century, was primarily focused on the isolation and structural elucidation of novel compounds from medicinal plants. One of the earliest reports on the isolation of this compound was from Inula helenium in the late 1980s. nih.gov This period was characterized by the use of classical chromatographic techniques for separation and spectroscopic methods like NMR and mass spectrometry for structure determination.

Early phytochemical investigations of plants like Inula racemosa revealed a wealth of sesquiterpene lactones and other terpenoids, setting the stage for the discovery of related compounds like this compound. jacsdirectory.comresearchgate.net The focus was largely on cataloging the chemical constituents of these plants.

In recent years, the research perspective has shifted from mere isolation and characterization to exploring the biological potential of these compounds. Studies have begun to investigate the pharmacological activities of extracts containing this compound and, in some cases, the purified compound itself. For instance, research on dammarane-type triterpenoids from Panax notoginseng has revealed their potential to act as liver X receptor α (LXRα) agonists, suggesting a possible therapeutic application in atherosclerosis. nih.gov While this research did not directly involve this compound, it points to a promising avenue of investigation for related compounds.

Despite the progress made, several research gaps remain in our understanding of this compound. A significant limitation is that many studies have focused on the bioactivity of crude extracts or fractions rather than the isolated compound. This makes it challenging to attribute specific biological effects solely to this compound.

Current Research Gaps:

Limited Pharmacological Profiling: The full spectrum of this compound's biological activities remains largely unexplored. While some studies have hinted at its potential, comprehensive in vitro and in vivo investigations into its anti-inflammatory, anticancer, and other pharmacological effects are lacking.

Mechanism of Action: For the few reported activities, the underlying molecular mechanisms are not well understood. Elucidating how this compound interacts with cellular targets is crucial for its development as a potential therapeutic agent.

Biosynthetic Pathway: The complete biosynthetic pathway of this compound in plants has not been fully elucidated. Understanding its biosynthesis could open up possibilities for its production through metabolic engineering.

Structure-Activity Relationship Studies: There is a need for systematic studies on how modifications to the structure of this compound affect its biological activity. This knowledge is vital for the rational design of more potent and selective analogs.

Prospective Research Directions:

Comprehensive Bioactivity Screening: Future research should focus on a broader screening of this compound against a wide range of biological targets to uncover its full therapeutic potential.

Mechanistic Studies: Investigating the molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its pharmacological effects.

Semi-synthesis of Derivatives: The chemical modification of the this compound scaffold to create a library of derivatives for structure-activity relationship studies could lead to the discovery of more potent compounds.

Advanced Analytical Techniques: The use of advanced analytical techniques for the quantification of this compound in plant extracts and biological samples is essential for pharmacokinetic and pharmacodynamic studies.

In Vivo Efficacy and Preclinical Studies: Promising in vitro findings should be followed up with well-designed in vivo studies to evaluate the efficacy and safety of this compound in animal models of disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H52O2 B15493230 Dammaradienyl acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H52O2

Molecular Weight

468.8 g/mol

IUPAC Name

[(3S,5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C32H52O2/c1-21(2)11-10-12-22(3)24-15-19-31(8)25(24)13-14-27-30(7)18-17-28(34-23(4)33)29(5,6)26(30)16-20-32(27,31)9/h11,24-28H,3,10,12-20H2,1-2,4-9H3/t24-,25-,26+,27-,28+,30+,31-,32-/m1/s1

InChI Key

CRWQCIAHDTXLKB-DWKUDBNXSA-N

Isomeric SMILES

CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)C

Canonical SMILES

CC(=CCCC(=C)C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C

Origin of Product

United States

Occurrence, Isolation, and Phytochemical Profiling Methodologies of Dammaradienyl Acetate

Botanical Sources and Biodiversity Context of Dammaradienyl Acetate (B1210297)

Dammaradienyl acetate has been identified in several plant families, highlighting its distribution across different ecosystems and plant phylogenies. Its presence is particularly noted in the Asteraceae and Moraceae families, as well as in specific ecological niches such as mangrove environments.

Inula Species and Asteraceae Family Investigations

The Asteraceae family, one of the largest families of flowering plants, is a significant source of this compound. While direct isolation from Inula species is a subject of ongoing phytochemical investigations, the compound is known to be present within this family. For instance, studies on Microglossa pyrifolia, another member of the Asteraceae family, have reported the presence of this compound. nih.gov The broader family is rich in various terpenoids, and research continues to map the distribution of specific compounds like this compound among its numerous genera and species.

Ficus Species and Moraceae Family Research

The Moraceae family, commonly known as the mulberry or fig family, is another notable source of this compound. nih.gov This family comprises approximately 40 genera and over 1,000 species, which are predominantly found in tropical and subtropical regions. nih.gov A key characteristic of many Moraceae species is the production of a milky latex, which is often rich in bioactive compounds, including triterpenes. nih.gove-century.us

Research into the genus Ficus, the largest within Moraceae with over 850 species, has revealed a wealth of phytochemicals, including various triterpenes and their derivatives. nih.govumn.edu Phytochemical analyses have confirmed the presence of this compound within this genus. nih.gov The diverse biological activities reported for Ficus extracts, such as antimicrobial and anti-inflammatory properties, are often attributed to their rich composition of terpenes, flavonoids, and phenolic acids. e-century.us

Kalimeris indica and Other Identified Plant Sources

Kalimeris indica, also known as the Indian aster, is a perennial herbaceous plant belonging to the Asteraceae family. wikipedia.org It is found predominantly in East Asian countries. wikipedia.org Phytochemical studies have successfully isolated and identified this compound from Kalimeris indica. researchgate.netbiocrick.com In one study, column chromatography and spectral analysis were used to identify several compounds from the plant for the first time, including this compound. researchgate.net

Beyond the Asteraceae and Moraceae families, this compound has been identified in other plants. For example, it has been reported in Lasiolaena morii. nih.gov

FamilyGenus/SpeciesReference
AsteraceaeKalimeris indica (Indian Aster) researchgate.netbiocrick.com
AsteraceaeMicroglossa pyrifolia nih.gov
MoraceaeFicus species nih.gov
AsteraceaeLasiolaena morii nih.gov

Mangrove Shrubs as a Source (e.g., Scyphiphora hydrophyllacea)

This compound has also been isolated from plants adapted to unique ecological environments, such as mangrove ecosystems. Scyphiphora hydrophyllacea, an evergreen shrub or small tree from the Rubiaceae family, is one such source. This species is considered endangered in China and is found in specific coastal regions like Hainan Island. Its ability to thrive in saline environments points to a unique biochemical profile that includes the production of dammarane-type triterpenoids.

Advanced Extraction and Separation Techniques for this compound

The isolation of this compound from plant matrices relies on sophisticated extraction and purification methodologies. The efficiency of these processes is highly dependent on the choice of solvents and the extraction technique employed.

Optimized Solvent Extraction Methodologies and Comparative Efficiency Studies

The extraction of triterpenoids like this compound is heavily influenced by the solvent system used. The principle of "like dissolves like" is fundamental, and the polarity of the solvent must be matched to the target compound. This compound, being a relatively nonpolar molecule, is more readily soluble in nonpolar solvents.

Comparative studies have shown the varying efficacy of different solvents. For instance, in a general phytochemical screening of Arnebia benthamii, ethanolic and methanolic extracts were effective in extracting sterols and terpenoids, while acetone (B3395972) and chloroform (B151607) extracts were not. jocpr.com Ethanol is often considered a good solvent for a wide range of phytochemicals, including terpenoids. jocpr.com

Advanced methods such as Accelerated Solvent Extraction (ASE) , also known as Pressurized Liquid Extraction (PLE), offer significant advantages over traditional techniques like Soxhlet extraction. nih.gov ASE utilizes elevated temperatures and pressures to enhance extraction efficiency and reduce solvent consumption and extraction time. For example, optimizing ASE for compounds from a medicinal capsule involved using 70% methanol (B129727) at 80°C for 8 minutes.

The choice of extraction method can influence the profile of the extracted compounds. One study comparing Supercritical Fluid Extraction (SCFE), Subcritical Fluid Extraction (SFE), and ethyl acetate solvent extraction for dandelion absolute found that different methods yielded higher efficiencies for different classes of compounds (aldehydes, ketones, esters). nih.gov For the isolation of this compound from Kalimeris indica, researchers have employed column chromatography over silica (B1680970) gel and Sephadex LH-20, followed by preparative Thin-Layer Chromatography (TLC). researchgate.net

TechniqueTypical SolventsKey AdvantagesReference
Soxhlet ExtractionHexane, Ethanol, Ethyl AcetateEnsures fresh solvent flow, good for multiple samples. nih.gov
Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE)Methanol, Ethanol, AcetoneFaster, uses less solvent, higher efficiency due to temperature and pressure. nih.gov
Column ChromatographyVaries based on stationary phase (e.g., Silica Gel, Sephadex) and mobile phase.Effective for separation and purification of individual compounds from a mixture. researchgate.net

Chromatographic Purification Strategies

The isolation of this compound from complex plant extracts is a multi-step process that heavily relies on various chromatographic methods. These techniques separate the compound from other secondary metabolites based on differences in their physical and chemical properties, such as polarity, size, and adsorption characteristics. The successful purification of this compound has been reported from species like Kalimeris indica and Scorzonera mongolica through the strategic application of these methods. biocrick.com

Column Chromatography Applications

Column chromatography serves as a fundamental and indispensable step in the purification of this compound. This technique is widely used for the initial fractionation of crude plant extracts to separate compounds based on their polarity. In the context of this compound isolation, silica gel is the most commonly employed stationary phase. biocrick.com

The process involves packing a glass column with silica gel and loading the concentrated plant extract onto the top. A solvent system, or mobile phase, is then passed through the column. Compounds within the extract travel down the column at different rates depending on their affinity for the silica gel and their solubility in the mobile phase.

For a non-polar triterpenoid (B12794562) like this compound, a typical mobile phase consists of a mixture of a non-polar solvent and a slightly more polar solvent. Researchers often use a gradient elution method, where the polarity of the solvent system is gradually increased over time to effectively separate compounds with varying polarities. nih.govresearchgate.net Common solvent systems include mixtures of n-hexane and ethyl acetate or dichloromethane (B109758) and methanol. nih.govrochester.edu Fractions are collected sequentially as the solvent elutes from the column and are then analyzed, often using Thin-Layer Chromatography (TLC), to identify those containing the target compound. impactfactor.org For instance, in the study of Scorzonera mongolica, chemical components were isolated using silica gel and Sephadex LH-20 column chromatography. biocrick.com

Table 1: Typical Column Chromatography Parameters for Triterpenoid Isolation

Parameter Description Typical Application
Stationary Phase The solid adsorbent material packed in the column. Silica gel H, Sephadex LH-20 biocrick.com
Mobile Phase The solvent or mixture of solvents that flows through the column. n-Hexane/Ethyl Acetate, Dichloromethane/Methanol gradients nih.govrochester.edu
Elution Mode The method of passing the mobile phase through the column. Gradient elution (increasing polarity) nih.govimpactfactor.org

| Fraction Monitoring | Method used to analyze the collected fractions. | Thin-Layer Chromatography (TLC) impactfactor.org |

High-Performance Liquid Chromatography (HPLC) for Preparative Isolation

Following initial separation by column chromatography, High-Performance Liquid Chromatography (HPLC) is often employed for the final purification of this compound. biocrick.com Preparative HPLC is a high-resolution technique capable of separating structurally similar compounds, yielding the target molecule at a high degree of purity.

This method utilizes a column packed with smaller stationary phase particles and a high-pressure pump to move the solvent through the column, resulting in faster and more efficient separations compared to traditional column chromatography. impactfactor.org For the isolation of this compound from Scorzonera mongolica, semi-preparative HPLC was a crucial step after initial column chromatography. biocrick.com A reversed-phase column (e.g., C18) is common for triterpenoid separation, using a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. impactfactor.org The compound is detected as it elutes from the column using a detector, such as a PDA (Photodiode Array) detector, which allows for the collection of pure fractions. impactfactor.org

Table 2: Example of HPLC System for Triterpenoid Purification

Parameter Description Typical Specification
Mode The type of HPLC separation. Semi-preparative biocrick.com
Column The type of stationary phase used. Reversed-phase (e.g., Luna 5µ C18) impactfactor.org
Mobile Phase The solvent system used for elution. Binary gradient systems such as Acetonitrile/Methanol or Water/Methanol impactfactor.org
Flow Rate The speed at which the mobile phase passes through the column. 1-mL/min impactfactor.org

| Detection | The method used to detect the compound as it elutes. | PDA (Photodiode Array) Detector impactfactor.org |

Thin-Layer Chromatography (TLC) Techniques

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used throughout the isolation process of this compound. sigmaaldrich.com Its primary applications are to monitor the progress of column chromatography separations, to identify the fractions containing the target compound, and to assess the purity of the isolated substance. impactfactor.orgmatec-conferences.org

A TLC plate consists of a thin layer of adsorbent material, typically silica gel, coated onto a flat, inert substrate. matec-conferences.org A small amount of the sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable solvent system. As the solvent moves up the plate by capillary action, it separates the components of the sample.

The separation is visualized under UV light or by spraying with a chemical reagent, such as p-anisaldehyde/H2SO4, which reacts with the compounds to produce colored spots. researchgate.net The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to help identify compounds. impactfactor.org In the isolation of this compound, TLC is used to pool fractions from column chromatography that show a spot corresponding to the standard, before proceeding to further purification steps like HPLC. researchgate.net

Table 3: Common TLC Systems for Phytochemical Analysis

Component Description Example
Stationary Phase The adsorbent layer on the plate. Silica gel GF254 matec-conferences.org
Mobile Phase The solvent system used for development. Ethyl acetate-n-butanol-water (37.5:37.5:25) matec-conferences.org, Hexane/Ethyl Acetate mixtures rochester.edu
Visualization Method to see the separated spots. UV light (254 nm), iodine chamber, chemical spray reagents impactfactor.orgresearchgate.net

| Application | The purpose of the TLC analysis. | Monitoring fractions, purity assessment, compound identification impactfactor.orgsigmaaldrich.com |

Emerging Techniques in Natural Product Isolation Relevant to Triterpenoids

While traditional chromatographic methods remain the bedrock of natural product isolation, several emerging and advanced techniques are enhancing the efficiency and success of discovering and purifying novel triterpenoids. Bioassay-guided fractionation is a key strategy where extracts and fractions are continuously tested for biological activity (e.g., anti-inflammatory or antitumor effects) to direct the isolation process toward the most potent compounds. jmb.or.kr

Modern advancements in technology are also playing a significant role. The coupling of chromatographic systems with sophisticated spectroscopic techniques, such as HPLC-MS (Mass Spectrometry) and HPLC-NMR (Nuclear Magnetic Resonance), allows for the rapid identification of known compounds and the structural elucidation of new ones, often from very small amounts of material. jmb.or.kr

Furthermore, advances in computational biology and bioinformatics are becoming instrumental. nih.gov By using genome mining and predicting biosynthetic pathways, researchers can target specific plant species or engineered microorganisms that are likely to produce novel or high yields of desired triterpenoids, making the subsequent isolation process more targeted and efficient. nih.gov These integrated approaches promise to accelerate the discovery and isolation of complex triterpenoids like this compound from the vast chemical diversity of the natural world.

Biosynthetic Pathways and Enzymatic Mechanisms Governing Dammaradienyl Acetate Formation

General Triterpenoid (B12794562) Biosynthesis via the Mevalonate (B85504) and Isoprenoid Pathways

The journey to dammaradienyl acetate (B1210297) begins with the universal precursors of all terpenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov These five-carbon building blocks are synthesized in plants through two primary pathways: the mevalonate (MVA) pathway, which operates in the cytoplasm, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. nih.govrsc.org For the biosynthesis of triterpenoids like dammaradienyl acetate, the MVA pathway is the principal route. scielo.br

The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). scielo.br A key regulatory enzyme, HMG-CoA reductase (HMGR), then reduces HMG-CoA to mevalonate. nih.gov A series of phosphorylation and decarboxylation reactions follow, ultimately yielding IPP. nih.govresearchgate.net IPP is then isomerized to DMAPP.

The subsequent steps involve the sequential head-to-tail condensation of these C5 units. DMAPP is combined with an IPP molecule to form the C10 compound geranyl diphosphate (GPP). rsc.org The addition of another IPP molecule yields the C15 compound farnesyl diphosphate (FPP). rsc.org Finally, two molecules of FPP are joined head-to-head in a reductive dimerization reaction catalyzed by squalene (B77637) synthase to produce the C30 hydrocarbon, squalene. nih.gov This linear molecule is the direct precursor to the vast array of cyclic triterpenoids.

Specific Enzymatic Steps and Catalytic Processes Leading to Dammarane-Type Skeletons

The formation of the characteristic tetracyclic dammarane (B1241002) core from the linear squalene molecule is a pivotal and complex step in the biosynthesis of this compound. This transformation is orchestrated by a specific class of enzymes that catalyze a cascade of cyclization and rearrangement reactions.

Oxidosqualene Cyclases in Dammarane Cyclization

The first committed step in the cyclization of squalene is its epoxidation to 2,3-oxidosqualene (B107256), a reaction catalyzed by squalene epoxidase. researchgate.net This epoxide then serves as the substrate for a remarkable class of enzymes known as oxidosqualene cyclases (OSCs). nih.gov These enzymes are responsible for the incredible diversity of triterpenoid skeletons found in nature.

In the case of dammarane-type triterpenoids, a specific OSC, dammarenediol-II synthase, catalyzes the cyclization of 2,3-oxidosqualene. nih.gov This intricate process is initiated by the protonation of the epoxide ring, which triggers a cascade of stereospecific ring closures. The folding of the 2,3-oxidosqualene molecule within the enzyme's active site dictates the final ring structure. For the formation of the dammarane skeleton, the substrate adopts a specific chair-boat-chair conformation. nih.gov This leads to the formation of a transient dammarenyl cation, which is then stabilized by the addition of a hydroxyl group to yield dammarenediol-II. nih.govnih.gov

Recent studies have identified and characterized dammarenediol-II synthase from various plant species, providing valuable insights into the catalytic mechanism and the evolution of these crucial enzymes. nih.govnih.gov

Acetyltransferase Activities in the Esterification of Dammaradienol (B12764182) to this compound

The final step in the biosynthesis of this compound is the esterification of the hydroxyl group of dammaradienol with an acetyl group. This reaction is catalyzed by a class of enzymes known as acetyltransferases. nih.gov These enzymes utilize acetyl-CoA as the acetyl donor, transferring the acetyl moiety to the dammaradienol substrate.

Alcohol acyltransferases (AATs) are a diverse group of enzymes that catalyze the formation of a wide variety of esters in plants, contributing to flavor, aroma, and defense. nih.gov The specific AAT responsible for the acetylation of dammaradienol has not been definitively characterized in all producing organisms, and it remains an active area of research. However, the general mechanism involves the formation of a ternary complex between the enzyme, dammaradienol, and acetyl-CoA, leading to the formation of this compound and the release of coenzyme A. nih.gov

Genetic and Molecular Basis of this compound Biosynthesis in Producing Organisms

The ability of a plant to produce this compound is encoded in its genome. The genes for the enzymes of the MVA pathway, squalene synthase, squalene epoxidase, dammarenediol-II synthase, and the specific acetyltransferase are all present and expressed in the appropriate tissues and at the appropriate developmental stages.

The regulation of these biosynthetic genes is complex and can be influenced by various factors, including developmental cues and environmental stresses. Transcription factors, which are proteins that bind to specific DNA sequences to control the rate of gene expression, play a crucial role in orchestrating the production of this compound. nih.gov For instance, the expression of genes in the triterpenoid biosynthetic pathway has been shown to be regulated by transcription factors from the MYB and bHLH families. mdpi.com

Advances in genomics and transcriptomics have enabled the identification of the genes involved in this compound biosynthesis in several plant species. nih.govmdpi.com By comparing the transcriptomes of high- and low-producing varieties or different plant tissues, researchers can pinpoint the key genes responsible for the accumulation of this compound.

Precursor Incorporation Studies and Isotopic Labeling Approaches in Biosynthetic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the path of atoms through a biosynthetic pathway. numberanalytics.com By feeding a plant with a precursor molecule that has been labeled with a stable or radioactive isotope (e.g., ¹³C or ¹⁴C), researchers can follow the incorporation of the label into the final product, in this case, this compound. numberanalytics.comuni-bonn.de

This approach has been instrumental in confirming the intermediates of the MVA pathway and in elucidating the complex rearrangement reactions catalyzed by oxidosqualene cyclases. researchgate.netresearchgate.net For example, by using specifically labeled mevalonate or squalene, it is possible to determine the origin of each carbon atom in the this compound molecule, providing definitive evidence for the proposed biosynthetic mechanism. These experiments provide clear-cut experimental evidence for the enzyme mechanisms involved. researchgate.net

Comparative Biosynthetic Analyses Across Different Plant Genera

This compound and related dammarane-type triterpenoids are found in a variety of plant genera, including Panax (ginseng) and Gynostemma. nih.govmdpi.com Comparative studies of the biosynthetic pathways in these different plants can reveal interesting evolutionary relationships and differences in the regulation and catalytic properties of the enzymes involved.

By comparing the sequences and functions of the dammarenediol-II synthases from different species, for example, scientists can gain insights into how these enzymes have evolved to produce a diverse range of triterpenoid skeletons. nih.gov Furthermore, comparative transcriptomic analyses can highlight differences in the expression patterns of biosynthetic genes, which may explain the varying levels of this compound and other triterpenoids in different plants. nih.govmdpi.commdpi.com These studies are crucial for understanding the diversity of specialized metabolism in the plant kingdom and for developing strategies to engineer the production of valuable triterpenoids in heterologous systems.

Data at a Glance: Key Enzymes in this compound Biosynthesis

EnzymeAbbreviationFunctionPathway Step
Acetyl-CoA C-acetyltransferaseAACTCondenses two acetyl-CoA moleculesMevalonate Pathway
HMG-CoA synthaseHMGSForms HMG-CoAMevalonate Pathway
HMG-CoA reductaseHMGRReduces HMG-CoA to mevalonate (Rate-limiting step)Mevalonate Pathway
Mevalonate kinaseMVKPhosphorylates mevalonateMevalonate Pathway
Phosphomevalonate kinasePMKPhosphorylates phosphomevalonateMevalonate Pathway
Diphosphomevalonate decarboxylaseMVDDecarboxylates and dephosphorylates diphosphomevalonate to IPPMevalonate Pathway
Isopentenyl diphosphate isomeraseIDIIsomerizes IPP to DMAPPIsoprenoid Pathway
Farnesyl diphosphate synthaseFPSSynthesizes FPP from GPP and IPPIsoprenoid Pathway
Squalene synthaseSSDimerizes two FPP molecules to form squaleneTriterpenoid Biosynthesis
Squalene epoxidaseSEEpoxidizes squalene to 2,3-oxidosqualeneTriterpenoid Biosynthesis
Dammarenediol-II synthaseDDSCyclizes 2,3-oxidosqualene to dammarenediol-IIDammarane Skeleton Formation
Alcohol acyltransferaseAATAcetylates dammaradienol to this compoundEsterification

The biosynthesis of this compound is a highly coordinated and intricate process that highlights the remarkable chemical capabilities of plants. From the fundamental building blocks generated by the mevalonate pathway to the specific cyclization and tailoring reactions that create the final product, each step is catalyzed by a specific enzyme encoded by the plant's genome. The elucidation of this pathway, through a combination of genetic, enzymatic, and analytical techniques, not only deepens our understanding of plant specialized metabolism but also opens up possibilities for the biotechnological production of this and other valuable triterpenoids. The ongoing research in this field promises to uncover further details of this fascinating molecular dance.

Chemical Synthesis and Derivatization Strategies for Dammaradienyl Acetate and Its Analogues

Total Synthesis Approaches to Dammarane (B1241002) Triterpenoids

The total synthesis of the dammarane skeleton, the foundational structure of dammaradienyl acetate (B1210297), represents a significant challenge in organic chemistry due to its complex, multi-cyclic nature. Researchers have successfully established pathways to construct this framework. A notable approach involves the preparation of 3β-Acetoxyhexakisnordammaran-20-one, a key intermediate. This synthesis was achieved starting from hydroxyhopanone (B158487) jst.go.jp. Given that a total synthesis for hydroxyhopanone has already been accomplished, its conversion into a dammarane-type skeleton effectively constitutes a formal total synthesis of the basic dammarane framework jst.go.jp. Such synthetic routes are crucial as they are not reliant on natural product isolation and allow for the creation of analogues that are not accessible from natural sources.

Semi-Synthesis and Structural Modification Methodologies of Natural Dammaradienyl Acetate

Semi-synthesis is a powerful and widely used strategy that begins with a readily available natural product, which is then chemically altered to produce novel derivatives. This approach leverages the complex, stereochemically rich scaffold provided by nature. For dammarane-type triterpenoids, which are major bioactive constituents of plants like Panax notoginseng and Gynostemma pentaphyllum, semi-synthesis is particularly valuable. nih.govtandfonline.com The modification of these natural products is a key starting point for generating libraries of new analogues that may possess enhanced efficacy, improved stability, better bioavailability, or reduced toxicity compared to the parent compound. researchgate.net

The process often involves investigating the hydrolysate of total saponins (B1172615) from these plants, which yields a mixture of aglycones (the non-sugar part), including various dammarane triterpenoids. tandfonline.com These isolated compounds serve as precursors for further chemical transformations. Innovations in chemical synthesis allow scientists to expand the potential of these natural metabolites by creating novel derivatives that may not exist in nature, thereby providing new lead structures for drug discovery. researchgate.net

Regioselective Functionalization and Analog Design for Structure-Activity Relationship Studies

Understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR) is fundamental to medicinal chemistry. For dammarane triterpenoids, SAR studies guide the design of more potent and selective compounds. This is achieved through regioselective functionalization, where specific sites on the dammarane skeleton are chemically modified.

For example, studies on dammarane derivatives have explored the importance of the configuration at the C-17 position. It was found that compounds with the 17β configuration, which are thermodynamically more stable and easier to synthesize, could be identified as biologically active analogues. nih.gov Research on dammarane triterpenoids isolated from the hydrolysate of Gynostemma pentaphyllum saponins revealed that their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) was significantly influenced by the nature of the side chain. Specifically, the presence of an electron-donating group on the side chain was related to stronger inhibitory activity. tandfonline.com Similarly, studies on compounds from Panax notoginseng leaves also highlighted the importance of the dammarane structure in PTP1B inhibition. nih.gov

These findings are critical for the rational design of new analogues with optimized activity.

Table 1: Structure-Activity Relationship (SAR) Insights for Dammarane Triterpenoids

Structural FeatureObservationImplication for Analog DesignSource(s)
C-17 Configuration 17β-substituted dammaranes were identified as biologically active and are more thermodynamically stable and easier to synthesize than 17α-isomers.Focus on synthesizing 17β-analogs for potentially improved stability and accessibility. nih.gov
Side Chain Electronics The strength of PTP1B inhibitory activity was mainly related to the presence of an electron-donating group on the side chain.Introduce or modify electron-donating groups on the side chain to enhance PTP1B inhibition. tandfonline.com
General Skeleton The dammarane-type triterpenoid (B12794562) skeleton is a key feature for PTP1B inhibitory activity.Use the dammarane scaffold as a template for developing new PTP1B inhibitors. nih.gov

Enzymatic Synthesis and Biocatalytic Transformations for this compound Derivatives

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and mild reaction conditions. nih.gov The use of enzymes can significantly shorten complex synthesis routes and introduce chemical functionalities with a precision that is often difficult to achieve with traditional chemistry. nih.gov

For terpenoids like this compound, enzymes such as terpene cyclases are responsible for constructing the characteristic polycyclic backbones from linear precursors like acetyl-CoA. nih.gov Other enzymes, including oxygenases (e.g., P450s), can introduce hydroxyl groups at specific positions on the terpene skeleton. These enzymatic transformations are key to the natural diversity of triterpenoids. nih.gov

In a laboratory or industrial setting, these enzymes can be harnessed for the synthesis of this compound derivatives. Protein engineering can further tailor the enzymes to improve their efficiency or alter their substrate specificity, enabling the creation of novel compounds. nih.gov For instance, the active site of a terpene cyclase was successfully engineered to produce a single terpenoid product with excellent yield and enantiomeric excess, demonstrating the superiority of biocatalysis over lengthy chemical syntheses. nih.gov This approach holds significant promise for the sustainable and efficient production of complex molecules like this compound and its analogues.

Chemical Derivatization for Enhanced Analytical Characterization (e.g., for GC-MS analysis)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of chemical compounds. However, many natural products, including triterpenoids like this compound (or its corresponding alcohol, dammaradienol), are not sufficiently volatile or may interact poorly with the chromatographic system. To overcome these issues, chemical derivatization is employed. jfda-online.com

Derivatization chemically modifies the analyte to make it more suitable for GC-MS analysis. jfda-online.com The primary goals are to increase volatility, improve thermal stability, and enhance detection. jfda-online.comiu.edu For a compound containing a hydroxyl group, such as the precursor to this compound, common derivatization strategies include acetylation and silylation.

Acetylation: This process converts hydroxyl groups into acetate esters. A common method involves reacting the compound with acetic anhydride, often using pyridine (B92270) as a basic catalyst to increase the reactivity of the hydroxyl group. nih.gov The resulting acetate derivative is more volatile and exhibits better chromatographic behavior.

Silylation: This is another widely used technique where a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. jfda-online.comresearchgate.net This conversion significantly reduces the polarity and increases the volatility of the compound, making it ideal for GC-MS analysis. researchgate.net

These derivatization steps are crucial for the accurate identification and quantification of this compound and its metabolites in complex biological or natural matrices.

Table 2: Common Derivatization Reagents for GC-MS Analysis of Hydroxyl-Containing Compounds

Derivatization MethodReagent(s)Functional Group TargetedPurposeSource(s)
Acetylation Acetic anhydride, PyridineAlcohols, Phenols, AminesIncreases volatility, improves chromatographic peak shape. nih.gov
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Alcohols, Phenols, Carboxylic Acids, AminesIncreases volatility, reduces polarity, improves thermal stability. jfda-online.comresearchgate.net
Alkylation Dimethylformamide dimethylacetal (DMF-DMA)Amines, Carboxylic AcidsCreates more volatile and stable derivatives. jfda-online.comiu.edu

Advanced Spectroscopic and Spectrometric Characterization of Dammaradienyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of dammaradienyl acetate (B1210297), providing unparalleled insight into its carbon-hydrogen framework and spatial arrangement of atoms.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

The ¹H and ¹³C NMR spectra of dammaradienyl acetate provide the initial and fundamental data for its structural determination. These spectra reveal the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum displays signals corresponding to the various types of protons present. Key signals include those for the methyl groups, methylene (B1212753) and methine protons of the tetracyclic system, and the protons of the acetate group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the singlet corresponding to the acetyl methyl protons typically appears in a distinct region of the spectrum. The complex overlapping signals of the steroid backbone often require two-dimensional techniques for complete assignment.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum shows distinct signals for each of the 32 carbon atoms in this compound. The chemical shifts of the carbonyl carbon of the acetate group, the olefinic carbons of the side chain, and the numerous carbons of the fused ring system are all identifiable. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, further aiding in the assignment of the carbon signals. uvic.casinica.edu.tw

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

Please note that the exact chemical shifts can vary slightly depending on the solvent and instrument used.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-3~4.5 (dd)~81.0
Acetyl CH₃~2.05 (s)~21.3
Acetyl C=O-~171.0
Olefinic H~5.1 (t)~124.4
Olefinic C-~131.5

Data is compiled from typical values for similar dammarane-type triterpenoids and may not be specific to this compound.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This high accuracy allows for the determination of the elemental formula of this compound (C₃₂H₅₂O₂) with a high degree of confidence. The experimentally determined exact mass can be compared to the calculated mass for the proposed formula, with a very small mass error providing strong evidence for the correct molecular formula. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). wikipedia.orgnationalmaglab.org The resulting fragment ions (product ions) are then analyzed to provide information about the structure of the precursor ion. nationalmaglab.org The fragmentation pattern of this compound is characteristic of its structure and can be used to confirm the presence of the acetate group and the structure of the side chain. The loss of acetic acid (60 Da) is a common fragmentation pathway for acetylated compounds.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Characterizing Functional Groups and Electronic Transitions

While NMR and MS provide detailed structural information, IR and UV-Vis spectroscopy offer valuable insights into the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound reveals the presence of specific functional groups based on their characteristic vibrational frequencies. Key absorptions include:

A strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretching vibration of the ester group.

C-O stretching vibrations of the acetate group in the region of 1240 cm⁻¹.

C-H stretching and bending vibrations of the aliphatic backbone.

X-ray Crystallography for Definitive Absolute Configuration Determination

The unequivocal determination of the absolute configuration of chiral molecules is a cornerstone of stereochemistry, with single-crystal X-ray diffraction (XRD) standing as the gold standard for this purpose. researchgate.netnih.govresearchgate.net This powerful technique allows for the direct visualization of the spatial arrangement of atoms within a crystal lattice, providing unambiguous proof of the molecule's absolute stereochemistry. researchgate.net

The process hinges on the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the X-ray radiation interacts with the electrons of the atoms in the crystal. researchgate.neted.ac.uk This interaction introduces small but measurable differences in the intensities of Friedel pairs—reflections that are otherwise equivalent. researchgate.net By analyzing these intensity differences, crystallographers can determine the absolute structure of the molecule. The Flack parameter is a critical value derived from the diffraction data that indicates the correctness of the determined absolute configuration. nih.govchem-soc.si

For a molecule like this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. Once a suitable crystal is grown, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and processed to generate an electron density map, from which the positions of the individual atoms can be determined. This allows for the assignment of the absolute configuration at each of the chiral centers within the this compound molecule. While the presence of heavier atoms in a molecule can enhance the anomalous scattering effect, modern instrumentation and techniques have made it possible to determine the absolute configuration of light-atom molecules like this compound with high confidence. researchgate.net

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of this compound in complex mixtures, such as plant extracts. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are particularly powerful for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. In the analysis of this compound, the sample is first vaporized and introduced into the GC column. The separation is based on the compound's volatility and interaction with the stationary phase of the column. As the separated components, including this compound, elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its positive identification. GC-MS is a valuable tool for the qualitative and quantitative analysis of this compound in various biological and environmental samples. nih.govresearchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is well-suited for the analysis of less volatile and thermally labile compounds like this compound. In LC-MS, the separation is achieved using high-performance liquid chromatography (HPLC), where the sample is dissolved in a liquid mobile phase and passed through a column containing a solid stationary phase. The separated components then enter the mass spectrometer for detection. LC-MS/MS, a tandem mass spectrometry approach, offers even greater selectivity and sensitivity by performing multiple stages of mass analysis. nih.govnih.gov This technique is particularly useful for the trace-level detection and quantification of this compound in complex biological matrices.

The general parameters for a hypothetical LC-MS/MS analysis of this compound are presented in the table below.

ParameterSetting
Chromatography
ColumnReversed-phase C18
Mobile PhaseGradient of water and acetonitrile (B52724) with formic acid
Flow Rate0.2 - 0.5 mL/min
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Scan ModeMultiple Reaction Monitoring (MRM)
Source Temperature120 - 150 °C
Desolvation Gas Temp350 - 450 °C

Application of Advanced Spectroscopic Methods (e.g., NIR, Raman, EELS, XANES) for In-Depth Characterization

Beyond the core techniques, a suite of other advanced spectroscopic methods can provide further detailed characterization of this compound, although specific applications to this compound are not widely reported in the literature.

Near-Infrared (NIR) Spectroscopy measures the absorption of light in the near-infrared region of the electromagnetic spectrum. It is particularly sensitive to overtones and combination bands of fundamental vibrations, such as C-H, N-H, and O-H bonds. NIR could potentially be used for the rapid, non-destructive analysis of this compound in raw materials or finished products, for example, to determine its concentration or to monitor the progress of its extraction and purification.

Raman Spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. It is complementary to infrared spectroscopy and is particularly useful for studying non-polar bonds and symmetric vibrations. Raman spectroscopy could be applied to study the skeletal structure of the dammarane (B1241002) triterpenoid (B12794562) core of this compound and to investigate its conformational properties.

Electron Energy Loss Spectroscopy (EELS) is typically coupled with a transmission electron microscope and probes the electronic structure of a material by measuring the energy lost by electrons as they pass through a sample. While more commonly used in materials science, EELS could, in principle, provide information on the elemental composition and bonding states within a crystalline sample of this compound at a very high spatial resolution.

X-ray Absorption Near Edge Structure (XANES) , also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), provides information about the electronic state and local coordination environment of a specific element within a molecule. By tuning the X-ray energy to the absorption edge of a particular element (e.g., carbon or oxygen in this compound), one can obtain a spectrum that is sensitive to the formal oxidation state and coordination geometry of that atom. This technique could offer fine details about the local atomic environment within the this compound molecule.

Mechanistic Investigations of Dammaradienyl Acetate S Biological Activities in Vitro

Cellular and Molecular Target Identification Studies

The identification of specific cellular and molecular targets is crucial to understanding the pharmacological profile of a compound. For dammarane (B1241002) triterpenoids, these studies have centered on their interactions with various receptors and enzymes, as well as their influence on protein-protein interactions.

Receptor Binding and Ligand-Target Interaction Assays

While specific receptor binding assays for dammaradienyl acetate (B1210297) are not extensively documented, research on other dammarane triterpenoids indicates potential interactions with nuclear receptors. For instance, a novel synthesized dammarane triterpenoid (B12794562), CKN, has been shown to directly bind to and activate Liver X Receptor α (LXRα). nih.gov This interaction was confirmed through rigid docking and cellular thermal shift assays (CETSA). nih.gov The activation of LXRα by CKN leads to the upregulation of its target gene, ATP-binding cassette transporter A1 (ABCA1), a key regulator of cholesterol efflux. nih.gov

Another study highlighted that certain dammarane triterpenes and phytosterols (B1254722) from Dysoxylum tpongense exhibited anti-inflammatory effects through the activation of Liver X Receptors (LXRs). researchgate.net These findings suggest that dammarane triterpenoids, and potentially dammaradienyl acetate, may act as ligands for nuclear receptors like LXR, thereby modulating gene expression related to lipid metabolism and inflammation.

Molecular docking studies have also been employed to predict the binding affinities of various natural compounds, including triterpenoids, to different receptors. For example, the binding affinities of various phytocompounds to acetylcholinesterase have been explored to identify potential inhibitors for Alzheimer's disease. nih.govmdpi.com Similar computational approaches could elucidate the potential receptor targets of this compound.

Enzyme Inhibition or Activation Profiling

The ability of dammarane triterpenoids to modulate the activity of various enzymes has been a significant area of investigation. These studies reveal that this class of compounds can act as potent inhibitors of several key enzymes involved in diverse physiological and pathological processes.

One of the notable targets is Protein Tyrosine Phosphatase 1B (PTP1B) , a negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. Several studies have identified dammarane-type triterpenoids from various plant sources, such as Gynostemma pentaphyllum and Panax notoginseng, as effective PTP1B inhibitors. nih.govtandfonline.com Molecular docking analyses suggest that these triterpenoids bind to the active site of PTP1B, with interactions often involving key amino acid residues like Asp48. tandfonline.com The inhibitory activity appears to be related to the specific structural features of the triterpenoid, such as the nature of the side chain. tandfonline.com

Table 1: Inhibitory Activity of Dammarane-Type Triterpenoids against Protein Tyrosine Phosphatase 1B (PTP1B)

Compound Name Source IC₅₀ (µM)
Notoginsenoside-LY Panax notoginseng 29.08
Compound 15 Panax notoginseng 21.27
Compound 20 Panax notoginseng 28.12
Compound 21 Panax notoginseng 26.59
Gypensapogenin III Gynostemma pentaphyllum Good binding affinity

Furthermore, dammarane-type triterpenoids have demonstrated inhibitory effects against other enzymes, including those involved in viral replication and steroid metabolism. For example, synthetic derivatives of dammarane triterpenes have shown potent inhibition of HIV-1 protease and HCV protease . nih.gov Another study identified dammarane-type triterpenoids from Homonoia riparia as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , an enzyme implicated in metabolic syndrome.

The inhibitory potential of dammarane triterpenoids extends to receptor tyrosine kinases. Two seco-dammaranes, dammarenolic acid and (12β,20S)-12,20-dihydroxy-3,4-seco-dammaran-4,24-dien-3-oic acid, were found to inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the insulin receptor (InsR) . nih.gov

Protein-Protein Interaction Analysis within Cellular Networks

The modulation of protein-protein interactions (PPIs) is an emerging area in drug discovery, and triterpenoids are being explored for their potential in this domain. nih.gov While direct evidence for this compound's role in modulating specific PPIs is yet to be established, the known anti-inflammatory and signaling pathway modulation effects of dammarane triterpenoids suggest an indirect influence on these interactions.

For instance, the inhibition of NF-κB activation by certain dammarane triterpenoids implies an interference with the protein-protein interactions within the NF-κB signaling cascade. This could involve preventing the interaction of IκB with IKK or the interaction of NF-κB with its DNA binding sites. One study demonstrated that the dammarane triterpenoid ISOA suppressed NF-κB activation by inhibiting the expression of adaptor proteins such as TNF receptor-associated factor 2 (TRAF2) and receptor interacting protein 1 (RIP1), which are crucial for the assembly of the signaling complex. researchgate.net

The stabilization of protein interactions is another potential mechanism. For example, 14-3-3 proteins are known to interact with and stabilize a variety of signaling proteins, and molecules that modulate these interactions are of therapeutic interest. nih.gov The intricate signaling networks affected by dammarane triterpenoids suggest that their biological activities may, in part, be mediated through the modulation of critical protein-protein interactions.

Signaling Pathway Modulation and Crosstalk Analysis

Dammarane triterpenoids have been shown to influence key signaling pathways that regulate cellular processes such as proliferation, survival, and inflammation. The PI3K-Akt and TNF signaling pathways are two prominent examples where these compounds have demonstrated modulatory effects.

PI3K-Akt Signaling Pathway Perturbations

The phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway is a central regulator of cell growth, survival, and metabolism. Its dysregulation is implicated in various diseases, including cancer. Several studies have indicated that dammarane-type triterpenoids can modulate this pathway.

The inhibition of PTP1B by dammarane triterpenoids provides an indirect link to the PI3K-Akt pathway. nih.govtandfonline.com PTP1B dephosphorylates and inactivates the insulin receptor, which is an upstream activator of the PI3K-Akt pathway. By inhibiting PTP1B, dammarane triterpenoids could potentially enhance insulin receptor signaling and subsequent activation of the PI3K-Akt pathway.

Conversely, some dammarane triterpenoids have been shown to inhibit the PI3K-Akt pathway in cancer cells. The inhibition of the epidermal growth factor receptor (EGFR) and insulin receptor (InsR) tyrosine kinase activity by seco-dammaranes would lead to a downstream inhibition of the PI3K/Akt pathway, which is a known mechanism for inducing apoptosis in cancer cells. nih.gov This dual-modulatory potential highlights the context-dependent effects of this class of compounds.

TNF Signaling Pathway Interactions

The tumor necrosis factor (TNF) signaling pathway is a critical component of the inflammatory response. Chronic activation of this pathway is associated with numerous inflammatory diseases. Dammarane triterpenoids have demonstrated significant anti-inflammatory properties, often linked to the modulation of the TNF signaling pathway.

Several dammarane-type triterpenoids have been shown to inhibit the production of TNF-α. For instance, gypenoside IX, a dammarane-type triterpene oligoglycoside, significantly suppressed the production of inflammatory cytokines, including TNF-α, in lipopolysaccharide-stimulated RAW 264.7 cells. nih.gov Another study demonstrated that a novel dammarane triterpenoid, CKN, exerted in vitro anti-inflammatory effects by reducing the expression of TNF-α in ox-LDL-stimulated macrophages. nih.gov

The mechanism of this inhibition often involves the suppression of the transcription factor Nuclear Factor-kappa B (NF-κB) , a key downstream effector of the TNF signaling pathway. Dammarane triterpenoids from Dysoxylum tpongense were found to have a significant inhibitory effect on TNF-α induced NF-κB activation in a dose-dependent manner. researchgate.net This inhibition was attributed to the suppression of IκB kinase (IKK) activation and the inhibition of the expression of adaptor proteins TRAF2 and RIP1. researchgate.net

Table 2: Inhibitory Effect of Dammarane-Type Triterpenoids on TNF-α Induced NF-κB Activation

Compound Name Source IC₅₀ (µM)
Aglinin C 3-acetate Dysoxylum tpongense 12.45 ± 2.37
Aglinin C Dysoxylum tpongense 23.32 ± 3.25
24-epi-cabraleadiol Dysoxylum tpongense 13.95 ± 1.57

These findings collectively suggest that this compound, as a member of the dammarane triterpenoid class, likely possesses the ability to modulate key inflammatory and metabolic signaling pathways, warranting further specific investigation into its precise molecular targets and mechanisms of action.

IL-17 Signaling Pathway Involvement

Current scientific literature available through the conducted searches does not provide specific details on the mechanistic involvement of this compound with the IL-17 signaling pathway. Research has explored the role of other acetate-containing compounds, such as glatiramer acetate, in modulating IL-17 expression in the context of experimental autoimmune encephalomyelitis, but direct studies on this compound's interaction with this pathway are not presently documented. researchgate.net

Other Relevant Cellular Pathways (e.g., MAPK, NF-κB, EGFR)

Detailed investigations into the effects of pure this compound on key cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Epidermal Growth Factor Receptor (EGFR) pathways, are not extensively reported in the available literature. While studies on ethyl acetate fractions of various plant extracts have shown modulation of these pathways, such as the inhibition of the NF-κB pathway by a fraction from Moringa oleifera, these findings are not specific to this compound itself. nih.govnih.gov The precise molecular interactions and downstream effects of this compound on these crucial inflammatory and cell proliferation pathways remain an area for future research.

Phenotypic Screening and in vitro Model Applications

Cell Culture Models for Anti-inflammatory Research

While various triterpenoids are assessed for their anti-inflammatory properties using cell culture models like lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, specific studies focusing on this compound in these systems are not detailed in the provided search results. nih.govwu.ac.thnih.gov The potential of this compound as an anti-inflammatory agent has not been explicitly characterized using these standard in vitro models.

Antiviral Activity Assessments in Cellular Systems

There is a lack of specific scientific reports on the evaluation of this compound for its antiviral properties in cellular systems. Research into the antiviral effects of acetate-containing molecules has been conducted on other compounds, such as bazedoxifene (B195308) acetate against SARS-CoV-2, but these findings are not directly applicable to this compound. nih.govnih.gov

Antimicrobial Activity Studies Against Pathogenic Microorganisms in vitro

Direct evidence from the searched literature detailing the in vitro antimicrobial activity of isolated this compound against pathogenic microorganisms is not available. Studies have investigated the antimicrobial properties of ethyl acetate extracts from various plants, which may contain a complex mixture of compounds including triterpenoids. For instance, an ethyl acetate extract of Paecilomyces sp. showed inhibitory effects against Bacillus subtilis and Pseudomonas aeruginosa. nih.gov However, the specific contribution of this compound to such activities has not been elucidated.

Antiproliferative Effects in Specific Cancer Cell Lines

This compound has been identified as a constituent of certain plants investigated for their antitumor properties. A study on the chemical components of Scorzonera mongolica Maxim. isolated 15 triterpenes, including this compound. biocrick.com In this research, several of the isolated compounds were screened for their cytotoxic effects against specific human cancer cell lines. However, the study explicitly reported the cytotoxic activities for other compounds from the extract, but not for this compound itself. biocrick.com

Similarly, this compound was isolated from Kalimeris indica, but its antiproliferative activity was not reported in that particular study. biocrick.com The cytotoxic potential of various other acetate derivatives and crude ethyl acetate extracts has been noted against a range of cancer cell lines, but these results are not specific to the pure compound this compound. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Synthetic Derivatives

While specific and extensive structure-activity relationship (SAR) studies focusing exclusively on this compound are limited in publicly available research, a broader body of work on dammarane-type triterpenoids provides significant insights into how structural modifications influence their biological activities. These studies, examining derivatives with alterations at various positions on the dammarane skeleton and its side chain, offer a predictive framework for understanding the potential bioactivities of synthetic derivatives of this compound. The key areas of modification include the C-3 position, the tetracyclic core, and the aliphatic side chain.

The biological activities of dammarane-type triterpenoids, including their cytotoxic, anti-inflammatory, and antiviral effects, are significantly influenced by their chemical structures. For instance, glycosylation of dammarane triterpenoids and the presence of double bonds in the side chain have been shown to markedly enhance their biological activities. researchgate.net

Cytotoxic Activity:

SAR studies on dammarane-type triterpenoids against various cancer cell lines have highlighted the importance of the functional group at the C-3 position and the nature of the side chain.

Modification at C-3: The presence of a ketone group at the C-3 position appears to be crucial for enhancing cytotoxic activity. For example, (20S)-20-hydroxydammar-24-en-3-one has demonstrated potent activity against MCF-7 breast cancer and B16-F10 melanoma cell lines, suggesting the importance of the C-3 ketone for the cytotoxicity of dammarane-type triterpenoids. ekb.eg In contrast, the presence of a fatty acid ester at the C-3 position has been shown to significantly decrease cytotoxic activity. ekb.egnih.gov

A-Ring Modification: Modifications to the A-ring of the dammarane skeleton, such as ring opening, have been observed to reduce cytotoxic activity. nih.gov

Side Chain Structure: The structure of the side chain also plays a significant role. Dammarane-type triterpenoids with an acyclic side chain generally exhibit higher cytotoxic activity compared to those with a cyclized side chain, such as a tetrahydrofuran (B95107) ring. nih.gov

Interactive Data Table: Cytotoxicity of Dammarane-Type Triterpenoid Derivatives

CompoundModificationCell LineIC50 (µM)Reference
(20S)-20-hydroxydammar-24-en-3-onKetone at C-3MCF-721.55 ± 0.25 ekb.eg
(20S)-20-hydroxydammar-24-en-3-onKetone at C-3B16-F1021.55 ± 0.25 nih.gov
(20S)-20-hydroxydammar,24-en-3α-olHydroxyl at C-3B16-F10>100 nih.gov
3-epi-ocotillol IITetrahydrofuran ring in side chainB16-F1045.21 ± 0.98 nih.gov
Methyl 20(S)-hydroxy-3,4-secodammar-4(28),24-diene-3-oic acidOpen A-ringB16-F1033.56 µg/mL nih.gov

Anti-inflammatory Activity:

The anti-inflammatory properties of dammarane-type triterpenoids are also closely linked to their structural features, particularly hydroxylation patterns.

Side Chain Hydroxylation: Research on dammarane triterpenoids from Cyclocarya paliurus has indicated that dihydroxylation at the C-24 and C-25 positions is a critical factor for potent anti-inflammatory activity. mdpi.com For example, cypaliurusides T and U, which possess this feature, exhibited strong inhibitory effects on nitric oxide production in lipopolysaccharide-stimulated RAW 264.7 macrophages, with IC50 values of 7.6 and 8.1 μM, respectively, surpassing the positive control dexamethasone (B1670325) (IC50 = 9.2 μM). mdpi.com

Configuration at C-17: Studies on synthetic dammarane-type triterpenoids have revealed that the stereochemistry at C-17 influences anti-inflammatory activity. While (17α)-23-(E)-dammara-20,23-diene-3β,25-diol showed promising activity in models of inflammation, biologically active compounds with the more thermodynamically stable 17β configuration have also been successfully synthesized. nih.gov

Antiviral Activity:

Several dammarane triterpenoids have been identified as having in vitro antiviral activity, particularly against Herpes simplex virus (HSV). The structural features contributing to this activity are diverse. A study on triterpenoids from dammar resin identified nine compounds, including dammaradienol (B12764182), dammarenediol-II, and dammarenolic acid, that significantly reduced the viral cytopathic effect of HSV-1 and HSV-2. nih.gov While a detailed SAR was not established in this study, it highlights that various oxygenation patterns on the dammarane skeleton are compatible with antiviral activity.

Advanced Analytical Methodologies for Quantitative Analysis and Detection of Dammaradienyl Acetate

Quantitative Chromatographic Approaches

Chromatography is the cornerstone for the separation and quantification of Dammaradienyl acetate (B1210297) from complex mixtures. Due to the structural similarity of triterpenoids, high-resolution chromatographic techniques are essential for achieving adequate separation.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of triterpenoids like Dammaradienyl acetate. researchgate.netnih.gov The separation is typically achieved on a reversed-phase column, such as a C18, using a mobile phase consisting of a mixture of water and organic solvents like acetonitrile (B52724) or methanol (B129727). nih.govmdpi.com

A significant challenge in the HPLC analysis of many triterpenoids, including this compound, is their lack of a strong ultraviolet (UV) chromophore, which results in poor sensitivity when using a standard UV detector. xjtu.edu.cn Detection is often performed at low wavelengths, typically around 205-210 nm, where many compounds absorb, potentially leading to interferences. nih.gov

A Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, offers an advantage over a single-wavelength UV detector. A DAD can acquire the entire UV-Vis spectrum for each point in the chromatogram, which aids in peak purity assessment and compound identification. nih.govnih.gov While most Linhzhi triterpenoids have UV absorption peaks between 210 nm and 255 nm, the specific wavelength for this compound would be selected based on its maximal absorbance. mdpi.com For complex mixtures, gradient elution is often necessary to resolve all components. nih.gov The isolation of this compound has been accomplished using semi-preparative HPLC, demonstrating the utility of this technique for obtaining pure standards. biocrick.com

To enhance detection sensitivity for triterpenoids lacking strong chromophores, chemical derivatization can be employed. xjtu.edu.cn This involves reacting the analyte with a reagent to attach a UV-absorbing or fluorescent tag, thereby improving detection limits.

A typical HPLC-DAD method for triterpenoid (B12794562) analysis is validated for several parameters, as shown in the table below, based on representative data for similar compounds. mdpi.comnih.gov

Table 1: Representative HPLC-DAD Method Validation Parameters for Triterpenoid Analysis

ParameterTypical Value/RangeSignificance
Linearity (r²)> 0.999Indicates a direct proportional relationship between concentration and detector response.
Limit of Detection (LOD)0.08 - 1.5 µg/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ)0.24 - 4.5 µg/mLThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Precision (RSD %)< 3%Measures the closeness of agreement between a series of measurements.
Accuracy (Recovery %)95 - 105%Measures the closeness of the measured value to the true value.

Gas Chromatography (GC) is another powerful technique for analyzing volatile and thermally stable compounds. For triterpenoids like this compound, which have low volatility, derivatization is often required to convert them into more volatile forms, for instance, through silylation.

GC analysis of dammarane-type triterpenoids has been performed using capillary columns with temperature programming, where the column temperature is gradually increased to elute compounds with different boiling points. nih.govkoreascience.kr A Flame Ionization Detector (FID) is a common detector for GC that offers high sensitivity for organic compounds. The FID responds to virtually all carbon-containing compounds, making it a universal detector for organic analytes. However, a major challenge with direct GC analysis of aqueous samples can be the large volume of water vapor, which can potentially extinguish the FID flame. nih.gov

The sensitivity of a GC-FID method can be optimized by adjusting parameters such as the split ratio. A lower split ratio allows more of the sample to enter the column, thereby increasing the signal and improving detection limits for trace components. cuny.edu While GC-FID is a robust and sensitive technique, its application to this compound is less common than HPLC, primarily due to the need for derivatization and the compound's high molecular weight.

Table 2: Illustrative GC Conditions for Dammarane-Type Triterpenoid Analysis

ParameterTypical Condition
ColumnOV-17 or HP-5 capillary column (e.g., 30 m x 0.32 mm)
Carrier GasNitrogen or Helium
Temperature Programe.g., Initial 80°C, ramped to 280°C at 10°C/min
Injector Temperature280°C
Detector Temperature (FID)280°C
DerivatizationOften required (e.g., silylation) to increase volatility.

For highly sensitive and selective quantification, especially at trace levels in complex matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer.

A sensitive and specific LC-MS/MS method has been developed for the quantification of other dammarane-type triterpenoids in rat plasma. nih.gov The analysis is typically performed using an electrospray ionization (ESI) source, which ionizes the compounds as they elute from the HPLC column. The tandem mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. In MRM, the first mass analyzer (Q1) is set to select the specific molecular ion (precursor ion) of this compound, which is then fragmented in a collision cell (Q2). The second mass analyzer (Q3) is set to monitor a specific fragment ion (product ion) unique to the compound. This precursor-to-product ion transition is highly specific and significantly reduces background noise, enabling very low limits of quantification. nih.govresearchgate.net

For example, in the analysis of a similar dammarane (B1241002) triterpenoid, the MRM transition m/z 441.4 → 109.1 was used for quantification. nih.gov An appropriate internal standard, ideally a stable isotope-labeled version of the analyte, is used to ensure high accuracy and precision by correcting for variations in sample preparation and instrument response. nih.gov

Sample Preparation Techniques and Matrix Effects in Complex Biological or Botanical Samples

The analysis of this compound in samples like plant tissues or biological fluids requires effective sample preparation to extract the analyte and remove interfering substances. biocrick.com Common extraction techniques for triterpenoids from plant material include soxhlet extraction or solvent extraction with solvents of varying polarity, such as ethyl acetate. nih.gov For biological fluids like plasma, protein precipitation with methanol or acetonitrile is a common first step to remove the bulk of proteins. nih.gov This can be followed by liquid-liquid extraction or solid-phase extraction (SPE) for further cleanup.

A major challenge in LC-MS analysis of complex samples is the "matrix effect". chromatographyonline.comnih.gov This phenomenon occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal). chromatographyonline.comresearchgate.net Matrix effects can severely compromise the accuracy and reproducibility of quantitative methods. nih.gov

Strategies to overcome matrix effects include:

Improving Sample Cleanup: More extensive sample preparation, such as using SPE, can remove many interfering matrix components. youtube.com

Chromatographic Separation: Optimizing the HPLC method to better separate the analyte from matrix components can reduce interference. youtube.com

Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby mitigating the matrix effect. youtube.com

Use of an Appropriate Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is chemically identical to the analyte and co-elutes, experiencing the same matrix effects. By measuring the ratio of the analyte to the SIL-IS, the variability caused by the matrix is effectively cancelled out. chromatographyonline.com

Matrix-Matched Calibration: When a SIL-IS is unavailable, calibration standards can be prepared in a blank matrix that is identical to the sample matrix. This ensures that the standards and the samples experience similar matrix effects. researchgate.net

Method Validation Parameters in Accordance with International Analytical Guidelines (e.g., ICH)

To ensure that an analytical method is suitable for its intended purpose, it must be validated according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. nih.govich.org Validation demonstrates that the method is reliable, reproducible, and accurate for the quantification of this compound. The key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. For chromatographic methods, this is demonstrated by showing that the analyte peak is well-resolved from other peaks. ich.org

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of at least five concentrations, with a correlation coefficient (r²) greater than 0.99 being desirable. mdpi.comich.org

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of pure analyte is added to a blank matrix and the percentage of the analyte recovered by the method is calculated. mdpi.comnih.gov

Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. nih.gov

Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). mdpi.com Precision is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Isotopic Dilution Mass Spectrometry for High-Precision Quantification

Isotope Dilution Mass Spectrometry (IDMS) is considered a primary ("gold standard") reference method for achieving the highest level of accuracy and precision in quantification. nist.govnih.gov It is a definitive method that can provide results traceable to the International System of Units (SI). nih.gov

The principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (e.g., this compound labeled with ¹³C or ²H) to the sample. This labeled compound serves as an internal standard. After the labeled standard has thoroughly mixed and equilibrated with the endogenous (unlabeled) analyte in the sample, the mixture is processed and analyzed by mass spectrometry (GC-MS or LC-MS).

The key to IDMS is that the measurement relies on the ratio of the signal from the unlabeled analyte to the signal from the labeled analyte. Since both forms are chemically identical, they behave identically during extraction, derivatization, and ionization. Therefore, any sample loss or variation during the analytical process affects both forms equally, leaving the ratio unchanged. By measuring this final isotope ratio and knowing the initial amount of labeled standard added, the exact amount of the unlabeled analyte in the original sample can be calculated with very high precision and accuracy, often with uncertainties of less than 0.1%. nist.gov

While the synthesis of a specific isotopically labeled standard for this compound can be complex and costly, the IDMS approach provides the most accurate quantification possible, making it ideal for certifying reference materials or for studies requiring the highest degree of certainty. nih.govelsevierpure.com

Application in Quality Control and Standardization of Natural Product Extracts

The quality control and standardization of natural product extracts are essential to ensure their consistency, efficacy, and safety. For extracts containing this compound, a dammarane-type triterpenoid, robust analytical methodologies are required for accurate quantification. The presence and concentration of this specific marker compound can serve as a key indicator of the extract's identity and quality. Advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are pivotal in the standardization process.

The quantification of this compound allows manufacturers to verify the authenticity of the raw plant material and ensure batch-to-batch consistency of the final extract. By establishing a specific concentration range for this compound, a quality standard can be set for the natural product. This is particularly important as the chemical profile of plant extracts can vary significantly due to factors like geographical origin, harvest time, and processing methods.

Methodological Approaches

While specific, validated quantitative methods for this compound are not extensively detailed in publicly available literature, established methods for other triterpenoids can be readily adapted and validated for this purpose. nih.gov The choice between methods like GC-MS and HPLC depends on factors such as the volatility of the compound and the complexity of the plant matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the analysis of volatile and semi-volatile compounds like triterpene acetates. nih.gov The method combines the superior separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry, allowing for reliable identification and quantification even in complex mixtures. nih.gov For analysis, the natural product extract would typically be prepared and injected into the GC-MS system. The this compound would be identified based on its specific retention time and mass spectrum.

High-Performance Liquid Chromatography (HPLC), often coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS), is another powerful tool. Triterpenoids often lack a strong chromophore, which can make UV detection challenging but not impossible. nih.gov Using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can overcome this limitation. A validated LC-MS/MS method offers high sensitivity and selectivity for quantifying acetate compounds in various samples. nih.gov

Method Validation and Research Findings

A validated analytical method is crucial for reliable quality control. The validation process ensures that the method is accurate, precise, linear, and robust for its intended purpose. The following tables present representative data for the validation of an analytical method for triterpenoid quantification, illustrating the parameters that a method for this compound should meet.

Table 1: Representative Method Validation Parameters for Triterpenoid Analysis by GC-MS/MS (Note: This data is illustrative and based on methods developed for similar triterpenoids, such as betulinic acid, as specific data for this compound is not widely published. nih.gov)

Validation ParameterResult
Linearity (R²)>0.998
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Precision (RSD%)< 5%
Accuracy (Recovery %)95.0% - 105.0%
SpecificityNo interference from blank matrix observed

Table 2: Application of a Validated Method for Total Triterpene Quantification in Plant Extracts (Note: This table illustrates how a validated method is applied to determine the content of triterpenes in different extract samples. The values are based on a spectrophotometric method for total triterpenes using β-sitosterol as a standard. nih.gov)

Sample SourcePlant SpeciesTotal Triterpene Content (mg equivalent of standard/g of dry extract)
Commercial Extract AMaytenus ilicifolia53.91 ± 2.6
Research Sample BBauhinia holophylla132.36 ± 20.36

The data presented in these tables, while based on analogous compounds, demonstrates the type of rigorous validation required. For this compound, a similar process would be undertaken. Researchers would first optimize the chromatographic conditions to achieve a good separation of this compound from other components in the extract. Then, the method's linearity, accuracy, precision, and sensitivity would be systematically evaluated. Once validated, this method can be routinely applied to quantify this compound in raw materials and finished products, ensuring they meet the established quality and standardization criteria. This systematic approach guarantees that consumers receive a consistent and high-quality natural product.

Ecological Roles and Chemo Taxonomic Significance of Dammaradienyl Acetate

Role in Plant Defense Mechanisms Against Pathogens and Herbivores

Plants have evolved a sophisticated arsenal (B13267) of chemical defenses to deter pathogens and herbivores, and triterpenoids, including dammaradienyl acetate (B1210297), are a key component of this defense system. nih.govnih.gov These compounds can act directly against invaders or indirectly by mediating ecological interactions.

The defensive properties of triterpenoids are often linked to their chemical structure. For instance, some triterpenoid (B12794562) saponins (B1172615) from Clematis aethusifolia have demonstrated significant antifeedant and insecticidal activities against the diamondback moth (Plutella xylostella). nih.gov The presence of a free carboxyl group at the C-28 position in some of these saponins appears to be crucial for their biological activity. nih.gov While specific studies on the antifeedant or insecticidal properties of dammaradienyl acetate are limited, its structural similarity to other defensive triterpenoids suggests a potential role in deterring herbivores. The acetate group at C-3 could influence its lipophilicity and, consequently, its ability to penetrate biological membranes of insects or pathogens.

The production of these defensive compounds can be either constitutive, meaning they are always present in the plant tissues, or induced upon attack. nih.gov The presence of this compound in plant tissues may serve as a baseline chemical defense, ready to thwart potential threats.

Table 1: Documented Biological Activities of Dammarane-Type Triterpenoids and Related Compounds
Compound/ExtractSource OrganismBiological ActivityTarget Organism/Cell LineReference(s)
Triterpenoid SaponinsClematis aethusifoliaAntifeedant, InsecticidalPlutella xylostella nih.gov
AvenacinsAvena spp.AntifungalSoil-borne fungi nih.govfrontiersin.org
Ethyl Acetate ExtractVernonia adoensisAntibacterialPseudomonas aeruginosa nih.gov
Dammarane-type TriterpenesGynostemma pentaphyllumCytotoxicHuman cancer cell lines (MCF-7) nih.gov
20S-hydroxydammar-24-en-3-onAglaia ellipticaCytotoxicMCF-7, B16-F10 nih.govnih.gov
This compoundScorzonera mongolicaCytotoxicA-549 cancer cells biocrick.com

Contribution to Plant Chemo-taxonomy and Phylogenetics in Dammarane-Producing Species

Chemo-taxonomy utilizes the distribution of specialized metabolites among different plant taxa to infer their systematic and phylogenetic relationships. The presence of specific classes of compounds, such as dammarane-type triterpenoids, can serve as valuable chemical markers. This compound has been isolated from several plant species, and its occurrence contributes to the chemical profile of these plants, aiding in their classification.

For instance, this compound has been identified in Inula helenium and Kalimeris indica, both belonging to the Asteraceae family. medchemexpress.combiocrick.com Its presence in these species suggests a potential chemotaxonomic link within this large and diverse plant family. The distribution of dammarane (B1241002) triterpenoids has also been noted to be of chemosystematic significance in the Meliaceae family. globalauthorid.com The isolation of this compound from Scorzonera mongolica further extends its known distribution within the Asteraceae. biocrick.com

The structural variations within the dammarane skeleton, including different hydroxylation, acetylation, and glycosylation patterns, can provide even more detailed chemotaxonomic information. The specific pattern of these modifications can be characteristic of a particular genus or species, helping to resolve phylogenetic relationships at different taxonomic levels. While the distribution of this compound itself is not yet widely mapped, its identification in various species provides a piece of the puzzle in understanding the evolutionary relationships between dammarane-producing plants.

Table 2: Documented Occurrences of this compound in Plant Species
Compound NamePlant SpeciesFamilyReference(s)
This compoundInula helenium L.Asteraceae medchemexpress.com
This compoundKalimeris indica (L.) Sch.Bip.Asteraceae biocrick.com
This compoundScorzonera mongolica Maxim.Asteraceae biocrick.com
This compoundLasiolaena moriiAsteraceae nih.gov
This compoundMicroglossa pyrifoliaAsteraceae nih.gov

Biosynthetic Origin and Evolutionary Perspectives in Plant Secondary Metabolism

The biosynthesis of this compound follows the general pathway of triterpenoid synthesis in plants. nih.gov The journey begins with the cyclization of 2,3-oxidosqualene (B107256), a linear C30 hydrocarbon, which is a pivotal branching point in isoprenoid metabolism. frontiersin.org This cyclization is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). In plants, a diverse array of OSCs has evolved, each capable of producing a specific triterpene skeleton. nih.gov For the formation of the dammarane scaffold, a specific dammarenediol-II synthase is required. nih.gov

Following the formation of the basic dammarane skeleton, a series of tailoring reactions, primarily oxidations and acylations, lead to the vast diversity of dammarane-type triterpenoids. frontiersin.org These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYP450s) and acyltransferases, respectively. In the case of this compound, a specific acetyltransferase is responsible for adding the acetate group to the C-3 hydroxyl group of the dammaradienol (B12764182) precursor.

The evolution of triterpenoid diversity is a fascinating example of how plants generate chemical novelty. nih.gov Gene duplication and subsequent divergence of the genes encoding OSCs and tailoring enzymes are major evolutionary forces driving the expansion of triterpenoid chemical space. nih.govfrontiersin.org This has allowed plants to explore and create a wide array of specialized metabolites with diverse ecological functions. The biosynthetic genes for triterpenoids can be found scattered throughout the genome or organized in biosynthetic gene clusters. frontiersin.org The evolutionary history of these genes provides insights into how plants have adapted to their environments by developing new chemical defenses. oup.com The presence of dammarane-type triterpenes in various plant lineages suggests that the biosynthetic machinery for their production has either been conserved or has evolved independently multiple times. researchgate.net

Interactions within Terrestrial Ecosystems and Soil Biogeochemistry

The ecological roles of this compound extend beyond direct plant-herbivore and plant-pathogen interactions. When plant tissues containing this compound senesce and become part of the leaf litter, these specialized metabolites enter the soil environment, where they can influence a range of ecological processes.

Triterpenes, as a class of compounds, are known to affect soil microbial communities and nutrient cycling. researchgate.net Due to their complex and often recalcitrant structures, they can be slow to decompose, potentially influencing the rate of litter decomposition and the formation of soil organic matter. Some terpenes have been shown to inhibit the growth of certain soil microorganisms, while others may be utilized as a carbon source by specialized microbes. nih.gov For example, root-secreted triterpenes in Arabidopsis thaliana have been shown to selectively shape the composition of the root microbiota. nih.gov

Emerging Research Frontiers and Methodological Advancements in Dammaradienyl Acetate Research

Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) for Comprehensive Understanding

Omics technologies provide a holistic view of the biological systems that produce and are affected by dammaradienyl acetate (B1210297). By simultaneously measuring entire sets of molecules like metabolites and transcripts, researchers can move beyond single-data-point analysis to a systems-level understanding.

Metabolomics: As a comprehensive analytical technique, metabolomics is used for the identification of both targeted and untargeted metabolites within a biological system. This approach is instrumental in the phytochemical analysis and assessment of variability among plant metabolites. While specific metabolomics studies focusing solely on dammaradienyl acetate are not yet prevalent, the methodology is routinely applied to analyze complex plant extracts. For instance, in plants known to produce this compound, such as Inula helenium, metabolomic profiling could be used to identify and quantify the compound alongside other related metabolites. This would help in understanding the metabolic network, identifying biosynthetic precursors, and assessing how environmental or genetic factors influence the production of this compound.

Transcriptomics: This technology focuses on analyzing the complete set of RNA transcripts in a cell or organism. It offers a snapshot of the active genes at a specific moment. A notable study on Inula helenium, a source of this compound, utilized transcriptomic analysis to investigate the effects of its bioactive compounds on cancer cells. nih.gov Researchers analyzed the gene expression profiles of cells treated with sesquiterpene lactones from the plant to understand their antitumor mechanisms. nih.gov This same approach can be applied to elucidate the biosynthesis of this compound by identifying the genes that are highly expressed in tissues where the compound is abundant. By correlating gene expression data with metabolite profiles, researchers can identify candidate genes encoding the enzymes, such as oxidosqualene cyclases and acyltransferases, responsible for its formation. nih.gov

The integration of these omics platforms provides a powerful toolkit for a comprehensive understanding of this compound, from its genetic origins to its metabolic fate and function.

Table 1: Potential Applications of Omics Technologies in this compound Research
Omics Technology Potential Application for this compound Research Key Insights Gained
Metabolomics - Profiling of this compound and related triterpenoids in source organisms.- Identifying precursors and downstream metabolites in the biosynthetic pathway.- Quality control of herbal extracts containing the compound.- Understanding of the metabolic network.- Identification of biomarkers for high-yield plant varieties.- Elucidation of metabolic responses to environmental stress.
Transcriptomics - Identifying candidate genes involved in the biosynthesis of the dammarane (B1241002) skeleton.- Discovering regulatory genes (e.g., transcription factors) controlling the pathway.- Analyzing the molecular response of cells or organisms to this compound treatment.- Elucidation of the complete biosynthetic pathway.- Targets for metabolic engineering to enhance production.- Understanding the compound's mechanism of action at the gene-expression level.
Proteomics - Identifying and quantifying the enzymes directly involved in biosynthesis.- Discovering protein targets that interact with this compound.- Functional validation of genes identified through transcriptomics.- Direct evidence of protein-level regulation and interaction.
Genomics - Sequencing the genomes of source organisms to find biosynthetic gene clusters.- Comparative genomics to understand the evolution of triterpenoid (B12794562) biosynthesis.- A complete blueprint of the genetic potential for biosynthesis.- Evolutionary insights into the diversity of dammarane triterpenoids.

Application of Computational Chemistry and Molecular Modeling for Mechanistic Insights and Drug Design

Computational chemistry and molecular modeling have become indispensable tools for predicting the behavior of molecules, saving significant time and resources in drug discovery. These methods allow for the simulation of interactions between a compound like this compound and its potential biological targets.

Research on dammarane-type triterpenoids, the class to which this compound belongs, has effectively utilized these computational approaches. For example, molecular docking studies have been performed to investigate how other dammarane triterpenes interact with protein targets, such as α-synuclein, which is implicated in Parkinson's disease. nih.govnih.gov These studies predict the most likely binding sites and the nature of the molecular interactions, such as hydrogen bonds, that stabilize the compound-protein complex. nih.govnih.gov One study successfully used docking experiments to explain the differential activity of three dammarane triterpenes, finding that the calculated binding energy trend agreed with the experimentally observed activity. nih.gov

Furthermore, quantum chemical calculations are employed to elucidate and confirm the structures of complex triterpenoids. acs.orgcnpereading.com By calculating properties like NMR chemical shifts for candidate structures and comparing them to experimental data, researchers can confidently determine the correct stereochemistry of a molecule. cnpereading.com

For this compound, these computational methods can be applied to:

Virtual Screening: Screen large libraries of proteins to identify potential molecular targets.

Binding Site Analysis: Predict how this compound binds to a specific target, providing insights into its mechanism of action.

Structure-Activity Relationship (SAR) Studies: Model derivatives of this compound to predict which structural modifications would enhance its biological activity, guiding the synthesis of more potent analogues. nih.gov

These in silico techniques provide a rational basis for drug design and help to prioritize experimental efforts, accelerating the journey from a natural product to a potential therapeutic agent.

Sustainable Production Strategies (e.g., Plant Cell Cultures, Microbial Fermentation, Bioreactors)

The reliance on harvesting plants for natural products is often unsustainable due to slow growth, low yield, and geographical limitations. Modern biotechnology offers alternative, sustainable production platforms for high-value compounds like this compound.

Plant Cell and Tissue Cultures: In vitro cultures of plant cells are a promising alternative to sourcing from whole plants. nih.govbibliotekanauki.pl This method ensures a consistent and reproducible supply of compounds, free from the variability of agricultural production. nih.gov While the concentration of triterpenoids in undifferentiated cell cultures is often low, various strategies can enhance production. nih.gov Elicitation, the practice of adding stress-inducing molecules (elicitors) like jasmonic acid or yeast extract to the culture, can trigger the plant's defense pathways and significantly boost the synthesis of secondary metabolites. nih.govmdpi.com Hairy root cultures, induced by transformation with Agrobacterium rhizogenes, are another effective strategy, often providing a genetically stable and high-yielding system for triterpenoid production. nih.gov

Microbial Fermentation and Bioreactors: Another advanced strategy involves metabolic engineering and synthetic biology to transfer the biosynthetic pathway of a plant compound into a microbial host like Saccharomyces cerevisiae (yeast) or Escherichia coli. nih.gov This involves identifying all the genes for the biosynthetic enzymes and introducing them into the microbe. The engineered microbe can then be grown in large-scale bioreactors to produce the compound through fermentation. nih.gov This approach offers several advantages, including rapid growth, scalability, and the potential for continuous production. Recent advancements in metabolic engineering have shown great promise for producing various triterpenoids in this manner. nih.gov

These biotechnological methods represent a green and scalable future for the production of this compound, ensuring a stable supply for research and potential commercialization without depleting natural resources.

Advanced Bioinformatic Approaches and Network Pharmacology for Target Prediction and Pathway Analysis

The traditional "one-drug, one-target" model is often insufficient for understanding the therapeutic effects of natural products, which typically interact with multiple targets. Network pharmacology is a modern bioinformatic approach that embraces this complexity by building and analyzing molecular networks. nih.govresearchgate.net

The network pharmacology workflow involves several key steps:

Identifying Active Compounds: The chemical constituents of a medicinal plant or extract are identified.

Predicting Compound Targets: Databases are used to find the known and predicted protein targets for each compound.

Identifying Disease-Related Genes: A separate set of genes associated with a specific disease is compiled from genetic and literature databases.

Constructing and Analyzing Networks: The compound-target and disease-gene networks are integrated to find overlapping targets and pathways. This "protein-protein interaction" (PPI) network highlights the key nodes and biological pathways that are likely modulated by the herbal medicine to produce a therapeutic effect. nih.govfrontiersin.org

This approach shifts the paradigm from a single-target to a "network-target, multiple-component" mode of action. nih.gov For a plant like Inula helenium or Scorzonera mongolica, which contain this compound among many other compounds, network pharmacology can be used to holistically predict how the plant extract achieves its traditional therapeutic effects. nih.govpzh.gov.pl By analyzing the complex web of interactions, researchers can generate hypotheses about the synergistic effects of different compounds and identify the most influential molecular pathways, such as the MAPK or PI3K-Akt signaling pathways, that are frequently implicated. mdpi.com This powerful in silico tool can systematically map the unexplored therapeutic potential of this compound and its source plants, providing a clear direction for subsequent experimental validation. rsc.org

Application of Artificial Intelligence and Machine Learning in Natural Product Discovery and Characterization

Artificial intelligence (AI) and its subfield, machine learning (ML), are revolutionizing natural product research by accelerating the analysis of complex data. nih.gov These technologies are being applied across the entire discovery pipeline, from identifying novel compounds to predicting their function.

Structure Elucidation and Characterization: One of the most significant challenges in natural product research is determining the precise chemical structure of a newly isolated compound. ML models are now being trained on vast datasets of spectroscopic data (MS and NMR). bohrium.comrsc.orgresearchgate.net These tools can predict fragmentation patterns in mass spectrometry or chemical shifts in NMR spectra with increasing accuracy, drastically reducing the time required for manual structure annotation. bohrium.comacs.org For a complex triterpenoid like this compound, ML algorithms can help differentiate between similar isomers and confirm structural assignments with greater confidence. researchgate.net

Discovery and Bioactivity Prediction: AI platforms can sift through genomic and metabolomic data to identify novel natural products. micro-pep.com By recognizing patterns in biosynthetic gene clusters, AI can predict the structures of molecules that have not yet been isolated. researchgate.net Furthermore, ML models can be trained to predict the biological activities of a molecule based on its structure alone. This allows for the rapid screening of virtual libraries of compounds to prioritize those most likely to be effective for a specific disease, such as cancer or inflammatory disorders. mdpi.com

The integration of AI and ML into the study of compounds like this compound promises to overcome existing bottlenecks, enabling researchers to discover novel analogues, characterize them more efficiently, and predict their therapeutic potential in a fraction of the time required by traditional methods.

Q & A

Q. What are the core chemical and physical properties of Dammaradienyl acetate, and how should it be stored for experimental integrity?

Answer: this compound (C₃₁H₅₀O₂; CAS 52914-31-5) is a triterpenoid ester derived from the Inula genus (Asteraceae). Key properties include:

  • Molecular weight : 455 g/mol.
  • Storage : 2–8°C in airtight, light-resistant containers to prevent degradation .
  • Solubility : Typically soluble in organic solvents like chloroform or methanol but insoluble in water.

For experimental reproducibility, validate purity using HPLC (≥95% purity recommended) and confirm structural integrity via NMR (¹H and ¹³C) and mass spectrometry (ESI-MS) .

Q. What analytical methods are recommended for characterizing this compound in natural product extracts?

Answer:

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) for separation. Detection at 210–220 nm optimizes triterpenoid visibility .
  • Spectroscopy :
    • NMR : Compare ¹H/¹³C spectra with reference libraries (e.g., PubChem or in-house databases). Key peaks include acetyl methyl protons (~δ 2.0 ppm) and olefinic protons (δ 5.1–5.3 ppm) .
    • MS : ESI-MS in positive ion mode to observe [M+Na]⁺ adducts (m/z ~478) .

Q. How should researchers handle safety and stability concerns during experiments?

Answer:

  • Storage : Maintain at 2–8°C; avoid repeated freeze-thaw cycles to prevent ester bond hydrolysis .
  • Safety protocols : Use PPE (gloves, goggles) when handling. In case of exposure:
    • Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .
    • Skin contact : Wash with soap and water; monitor for irritation .
  • Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess thermal and hydrolytic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer: Contradictions (e.g., anti-inflammatory vs. cytotoxic effects) may arise from:

  • Experimental variables : Differences in cell lines (e.g., RAW264.7 vs. HepG2), solvent carriers (DMSO vs. ethanol), or concentrations (IC₅₀ vs. subthreshold doses).
  • Methodology :
    • Reproducibility checks : Replicate studies using identical protocols (e.g., MTT assay conditions: 24–48 hr incubation, 5% CO₂).
    • Meta-analysis : Pool data from multiple studies (≥5 independent datasets) and apply statistical models (e.g., random-effects meta-regression) to identify confounding factors .
    • Mechanistic validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target pathways (e.g., NF-κB or MAPK signaling) .

Q. What strategies optimize the isolation of this compound from complex plant matrices?

Answer:

  • Extraction : Use Soxhlet extraction with dichloromethane:methanol (3:1 v/v) to maximize yield. For polar co-extractants, employ liquid-liquid partitioning (hexane:ethyl acetate) .
  • Purification :
    • Column chromatography : Silica gel (60–120 mesh) with stepwise elution (hexane → ethyl acetate gradient).
    • Crystallization : Recrystallize from acetone at −20°C to isolate high-purity crystals (>98%) .
  • Yield optimization : Taguchi experimental design to test factors like solvent ratio, temperature, and extraction time .

Q. How can researchers elucidate the metabolic pathways of this compound in mammalian systems?

Answer:

  • In vitro models : Incubate with liver microsomes (human/rat) and NADPH cofactor to identify phase I metabolites (e.g., hydroxylation at C-24). Analyze via UPLC-QTOF-MS .
  • In vivo tracking : Administer ¹⁴C-labeled this compound to rodents; collect plasma, urine, and feces over 72 hr. Use accelerator mass spectrometry (AMS) for quantification .
  • Enzyme inhibition assays : Test CYP3A4/CYP2D6 isoforms using fluorogenic substrates to identify metabolic interactions .

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